![molecular formula C12H16N2O2S2 B12115177 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12115177.png)
3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound that belongs to the class of thiolane derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves the condensation of thiolane derivatives with phenylamine and thioxomethyl groups. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: The phenylamino and thioxomethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications due to its unique chemical properties and ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes and receptors, modulating their activities and affecting various biochemical pathways. The presence of sulfur and nitrogen atoms in the thiolane ring enhances its reactivity and ability to form stable complexes with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(3-methoxyphenyl)methyl]amino}-1λ6-thiolane-1,1-dione
- 3-[methyl(2-oxo-3-phenylpropyl)amino]-1λ6-thiolane-1,1-dione
Uniqueness
Compared to similar compounds, 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione is unique due to its specific functional groups and structural configuration.
Eigenschaften
Molekularformel |
C12H16N2O2S2 |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-phenylthiourea |
InChI |
InChI=1S/C12H16N2O2S2/c1-12(7-8-18(15,16)9-12)14-11(17)13-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,13,14,17) |
InChI-Schlüssel |
RPTANTGNTSCLAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=CC=C2 |
Löslichkeit |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12115112.png)
![9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12115120.png)
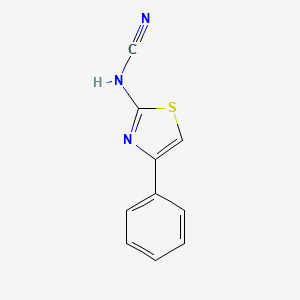
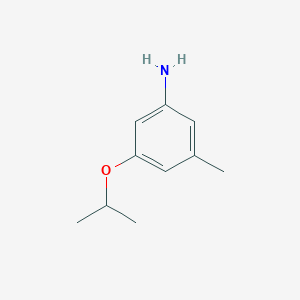
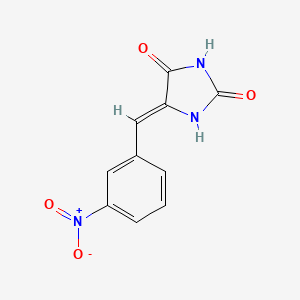
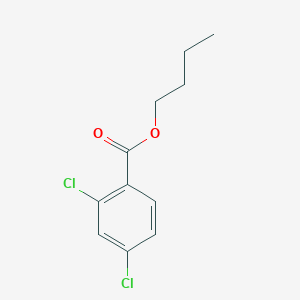
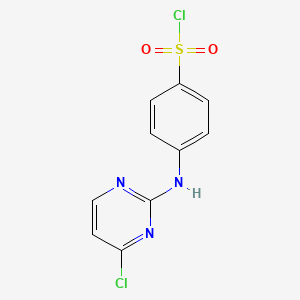
![1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12115156.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B12115160.png)

